molecular formula C18H24N2O5S B605489 (+)-Amosulalol CAS No. 94666-17-8

(+)-Amosulalol

Katalognummer B605489
CAS-Nummer: 94666-17-8
Molekulargewicht: 380.46
InChI-Schlüssel: LVEXHFZHOIWIIP-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amosulalol, (+)-, is an adrenergic agent.

Wissenschaftliche Forschungsanwendungen

Alpha-1 Adrenoceptor Antagonism

(+)-Amosulalol, as a combined alpha- and beta-adrenoceptor antagonist, exhibits significant potency in blocking alpha-1 adrenoceptors. Its isomer, the (+)-isomer of amosulalol, demonstrates a higher potency compared to its (-)-isomer in blocking alpha-1 adrenoceptors. This attribute makes it effective in reducing blood pressure and total peripheral resistance in animal models (Takenaka et al., 1984).

Impact on Myocardial Energy Metabolism

Amosulalol's influence on myocardial energy and carbohydrate metabolism during ischemia has been studied. It appears to reduce myocardial energy depletion and alter carbohydrate metabolism, thereby potentially reducing the impact of ischemia on the myocardium (Hayase et al., 1993).

Analytical Method Development

A high-performance liquid chromatographic method for the quantitative determination of amosulalol in human plasma has been developed, indicating its importance in pharmacokinetic studies (Gwak et al., 2005).

Effects on Vascular Smooth Muscle

Research on guinea-pig vascular smooth muscle indicates that amosulalol does not alter the resting membrane potential of smooth muscle cells, but it antagonizes membrane depolarizations produced by noradrenaline, suggesting its potential use in conditions involving vascular smooth muscle activity (Fujioka & Suzuki, 1985).

Kinetic Studies

Kinetic studies of amosulalol in humans have shown its biphasic decline in plasma levels after intravenous dosing, fitting a two-compartment model. This research helps in understanding its pharmacokinetic properties in clinical settings (Nakashima et al., 1984).

Antihypertensive and Metabolic Effects

In a study with non-insulin dependent diabetic patients, amosulalol demonstrated significant reductions in both systolic and diastolic blood pressure without affecting glucose and lipid metabolism, highlighting its utility in hypertensive patients with diabetes (Inoue et al., 1992).

Electrophysiological Effects

Amosulalol has shown electrophysiological effects in isolated rabbit papillary muscles, suggesting its potential role as a class I and III antiarrhythmic agent (Tohse et al., 1986).

Ophthalmological Applications

Research on the effects of amosulalol on intraocular pressure and aqueous humor dynamics in rabbits indicates its potential application in ophthalmology (Taniguchi et al., 1996).

Hemodynamic Effects

Amosulalol's hemodynamic effects in patients with essential hypertension, such as increased cardiac output and stroke volume and decreased total peripheral resistance, differ noticeably from those of propranolol, suggesting its unique impact in hypertensive therapy (Saito et al., 1992).

Eigenschaften

CAS-Nummer

94666-17-8

Produktname

(+)-Amosulalol

Molekularformel

C18H24N2O5S

Molekulargewicht

380.46

IUPAC-Name

Benzenesulfonamide, 5-((1S)-1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-

InChI

1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m1/s1

InChI-Schlüssel

LVEXHFZHOIWIIP-OAHLLOKOSA-N

SMILES

Cc1ccc(cc1S(=O)(=O)N)[C@@H](CNCCOc2ccccc2OC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(+)-Amosulalol;  Amosulalol, (+)-;  Amosulalol, (S)-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Amosulalol
Reactant of Route 2
Reactant of Route 2
(+)-Amosulalol
Reactant of Route 3
Reactant of Route 3
(+)-Amosulalol
Reactant of Route 4
Reactant of Route 4
(+)-Amosulalol
Reactant of Route 5
Reactant of Route 5
(+)-Amosulalol
Reactant of Route 6
(+)-Amosulalol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.